molecular formula C13H19NO5 B13537344 tert-butylN-(4-hydroxy-3,5-dimethoxyphenyl)carbamate

tert-butylN-(4-hydroxy-3,5-dimethoxyphenyl)carbamate

Cat. No.: B13537344
M. Wt: 269.29 g/mol
InChI Key: OZQVADZFHGRTGZ-UHFFFAOYSA-N
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Description

Tert-butylN-(4-hydroxy-3,5-dimethoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and two methoxy groups attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-(4-hydroxy-3,5-dimethoxyphenyl)carbamate typically involves the reaction of 4-hydroxy-3,5-dimethoxyphenylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters helps in maintaining consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butylN-(4-hydroxy-3,5-dimethoxyphenyl)carbamate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butylN-(4-hydroxy-3,5-dimethoxyphenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butylN-(4-hydroxy-3,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring allow it to form hydrogen bonds and interact with active sites of enzymes. This interaction can inhibit the activity of certain enzymes, making it a potential candidate for drug development. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butylN-(4-hydroxy-3,5-dimethoxyphenyl)carbamate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which enhances its reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields of research .

Properties

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

tert-butyl N-(4-hydroxy-3,5-dimethoxyphenyl)carbamate

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(16)14-8-6-9(17-4)11(15)10(7-8)18-5/h6-7,15H,1-5H3,(H,14,16)

InChI Key

OZQVADZFHGRTGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)OC)O)OC

Origin of Product

United States

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